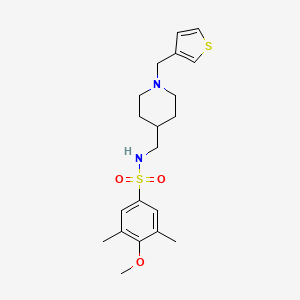
4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S2 and its molecular weight is 408.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
Key Functional Groups
- Methoxy Group : Contributes to lipophilicity.
- Piperidine Ring : Imparts basicity and potential for interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial activity. The specific compound under discussion has been tested against various Gram-positive and Gram-negative bacteria.
Research Findings
- In vitro Studies : In a study published in the Journal of Medicinal Chemistry, derivatives similar to the compound showed MIC (Minimum Inhibitory Concentration) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
- Mechanism of Action : The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription. The compound demonstrated selectivity towards bacterial isoforms without affecting human topoisomerases, indicating a favorable safety profile .
Antifungal Activity
The compound's antifungal properties have also been explored, particularly against common fungal pathogens.
Case Studies
- Fungal Pathogen Testing : In a study examining various monomeric alkaloids, compounds structurally related to the target compound showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The results indicated that modifications on the piperidine ring could enhance antifungal potency .
- Comparative Analysis : A comparative analysis revealed that the presence of electron-donating groups on the phenyl ring significantly increased antifungal activity, suggesting that structural optimization could lead to more effective derivatives .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.008 | Staphylococcus aureus |
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.046 | Streptococcus pneumoniae |
| Reference Drug (Ampicillin) | 0.020 | Staphylococcus aureus |
Table 2: Antifungal Activity Against Common Pathogens
| Compound Name | MIC (μg/mL) | Target Fungi |
|---|---|---|
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.015 | Candida albicans |
| Related Alkaloid Derivative | 0.025 | Aspergillus niger |
| Reference Drug (Fluconazole) | 0.030 | Candida albicans |
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-15-10-19(11-16(2)20(15)25-3)27(23,24)21-12-17-4-7-22(8-5-17)13-18-6-9-26-14-18/h6,9-11,14,17,21H,4-5,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOXCAAWQZMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














